molecular formula C7H16N2O B13504741 (3-Methoxy-1-methylpyrrolidin-3-yl)methanamine

(3-Methoxy-1-methylpyrrolidin-3-yl)methanamine

Cat. No.: B13504741
M. Wt: 144.21 g/mol
InChI Key: DYNBCURNGJFUCM-UHFFFAOYSA-N
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Description

(3-Methoxy-1-methylpyrrolidin-3-yl)methanamine: is a chemical compound with the molecular formula C7H16N2O and a molecular weight of 144.21 g/mol . It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features a methoxy group and a methyl group attached to the pyrrolidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Methoxy-1-methylpyrrolidin-3-yl)methanamine typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Methoxy Group: The methoxy group is introduced via a nucleophilic substitution reaction using methanol or a methoxy-containing reagent.

    Methylation: The methyl group is added through a methylation reaction, often using methyl iodide or dimethyl sulfate as the methylating agents.

Industrial Production Methods: Industrial production methods for this compound may involve large-scale batch or continuous flow processes, optimizing reaction conditions such as temperature, pressure, and catalyst use to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, potentially forming N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions may convert the compound into its corresponding amine or other reduced forms.

    Substitution: The methoxy and methyl groups can participate in substitution reactions, leading to various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products:

    Oxidation Products: N-oxides or other oxidized derivatives.

    Reduction Products: Corresponding amines or reduced forms.

    Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: (3-Methoxy-1-methylpyrrolidin-3-yl)methanamine is used as an intermediate in the synthesis of more complex organic molecules.

Biology:

    Biological Studies: The compound is used in biological studies to investigate its effects on cellular processes and its potential as a bioactive molecule.

Medicine:

    Pharmaceutical Research: It is explored for its potential therapeutic applications, including its role as a precursor in the synthesis of pharmaceutical compounds.

Industry:

    Chemical Industry: The compound is used in the chemical industry for the production of various chemicals and materials.

Mechanism of Action

The mechanism of action of (3-Methoxy-1-methylpyrrolidin-3-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound may act on neurotransmitter receptors, enzymes, or other proteins, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

    (3-Methoxy-1-methylpyrrolidine): A similar compound lacking the methanamine group.

    (3-Methoxy-1-methylpyrrolidin-3-yl)amine: A compound with a similar structure but different functional groups.

Uniqueness:

    Functional Groups: The presence of both methoxy and methanamine groups in (3-Methoxy-1-methylpyrrolidin-3-yl)methanamine makes it unique compared to its analogs.

    Biological Activity: The specific combination of functional groups may confer unique biological activities and potential therapeutic applications.

Properties

Molecular Formula

C7H16N2O

Molecular Weight

144.21 g/mol

IUPAC Name

(3-methoxy-1-methylpyrrolidin-3-yl)methanamine

InChI

InChI=1S/C7H16N2O/c1-9-4-3-7(5-8,6-9)10-2/h3-6,8H2,1-2H3

InChI Key

DYNBCURNGJFUCM-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(C1)(CN)OC

Origin of Product

United States

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